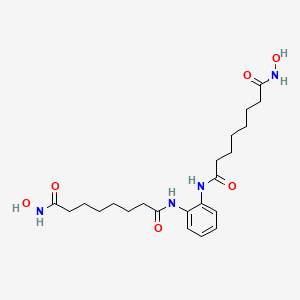
Octanediamide, N,N''-1,2-phenylenebis[N'-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- is a complex organic compound with the molecular formula C22H34N4O6. It is known for its unique structure, which includes two octanediamide groups connected by a 1,2-phenylenebis bridge, with each octanediamide group containing a hydroxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- typically involves the reaction of 1,2-phenylenediamine with octanedioic acid derivatives under specific conditions. One common method includes the use of N-hydroxy derivatives of octanediamide, which are reacted with 1,2-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide groups can produce amines .
Scientific Research Applications
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,2-Phenylenebis(salicylideneimine): Similar structure but lacks the octanediamide groups.
N,N’-o-Phenylenebis(salicylideneimine): Another related compound with different substituents on the aromatic ring
Uniqueness
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- is unique due to its specific combination of octanediamide and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
827036-70-4 |
|---|---|
Molecular Formula |
C22H34N4O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N'-hydroxy-N-[2-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]octanediamide |
InChI |
InChI=1S/C22H34N4O6/c27-19(13-5-1-3-7-15-21(29)25-31)23-17-11-9-10-12-18(17)24-20(28)14-6-2-4-8-16-22(30)26-32/h9-12,31-32H,1-8,13-16H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
SUBFRXOTWVGOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCCC(=O)NO)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


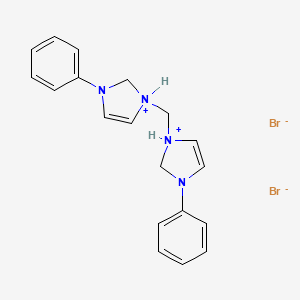
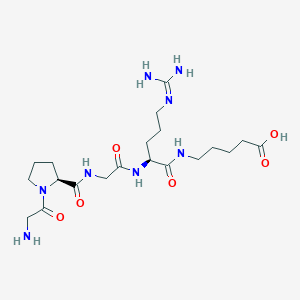
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
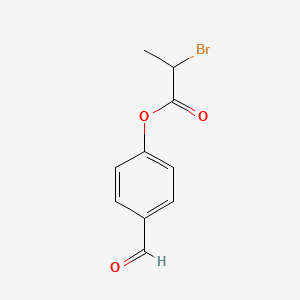
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
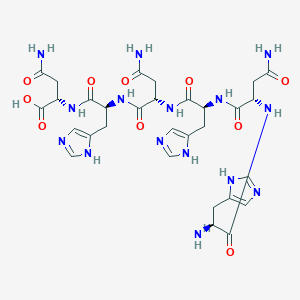
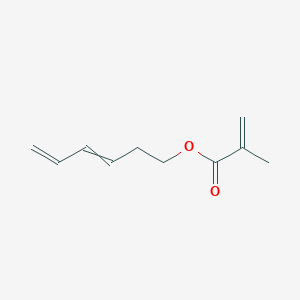
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
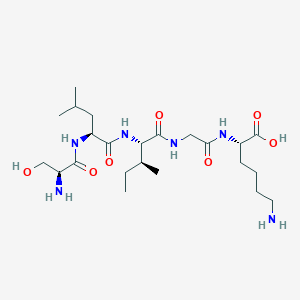
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
